molecular formula C16H16N2O2S B5675251 N-(4-isopropylphenyl)-1,2-benzisothiazol-3-amine 1,1-dioxide

N-(4-isopropylphenyl)-1,2-benzisothiazol-3-amine 1,1-dioxide

Cat. No. B5675251
M. Wt: 300.4 g/mol
InChI Key: CPCGKNMZKDZDNF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related benzisothiazole derivatives involves various chemical reactions, including host-guest chemistry, desulfurization processes, and reactions with phosphorus pentoxide amine hydrochloride reagents. These methods offer insights into the synthesis of N-(4-isopropylphenyl)-1,2-benzisothiazol-3-amine 1,1-dioxide by analogy, highlighting the versatility and complexity of synthesizing benzisothiazole compounds (Foces-Foces et al., 1993), (Argilagos et al., 1998), (Jensen & Pedersen, 1981).

Molecular Structure Analysis

The molecular structure of benzisothiazole derivatives has been characterized through various analytical techniques, including X-ray crystallography, revealing detailed insights into their molecular geometry and intermolecular interactions. These studies provide a foundation for understanding the structural characteristics of N-(4-isopropylphenyl)-1,2-benzisothiazol-3-amine 1,1-dioxide (Fonseca, 2009), (Zakharova et al., 2010).

Chemical Reactions and Properties

N-(4-isopropylphenyl)-1,2-benzisothiazol-3-amine 1,1-dioxide participates in various chemical reactions, including those involving phosphoramides and metal-assisted processes. These reactions not only elucidate the compound's reactivity but also its potential utility in synthesizing other complex molecules (Jensen & Pedersen, 1981), (Fonseca, 2009).

Physical Properties Analysis

The physical properties of benzisothiazole derivatives, such as crystal structure and intermolecular interactions, have been extensively studied, providing valuable information on the stability and solubility of these compounds. Such analyses are crucial for understanding the physical characteristics of N-(4-isopropylphenyl)-1,2-benzisothiazol-3-amine 1,1-dioxide and its behavior under different conditions (Ng et al., 1992), (Gaul & Seebach, 2002).

Chemical Properties Analysis

The chemical properties of benzisothiazole derivatives, including their reactivity, stability, and potential for forming various chemical bonds, are fundamental to exploring the applications of N-(4-isopropylphenyl)-1,2-benzisothiazol-3-amine 1,1-dioxide in chemical synthesis and other scientific domains (Ng et al., 1991), (Ng et al., 1989).

properties

IUPAC Name

1,1-dioxo-N-(4-propan-2-ylphenyl)-1,2-benzothiazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2S/c1-11(2)12-7-9-13(10-8-12)17-16-14-5-3-4-6-15(14)21(19,20)18-16/h3-11H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPCGKNMZKDZDNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC2=NS(=O)(=O)C3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(propan-2-yl)phenyl]-1,2-benzothiazol-3-amine 1,1-dioxide

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